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Compound of Interest

Compound Name: Epiblastin A

Cat. No.: B607345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Epiblastin A is a pteridine-based small molecule that has emerged as a potent and selective

inhibitor of Casein Kinase 1 (CK1) isoforms. This technical guide provides an in-depth overview

of the chemical structure, physicochemical properties, and synthesis of Epiblastin A.

Furthermore, it details its primary biological activity in inducing the reprogramming of epiblast

stem cells (EpiSCs) into embryonic stem cells (ESCs) and its effects on cancer cell viability.

This document includes a compilation of quantitative data, summaries of experimental

protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Chemical Structure and Properties
Epiblastin A, systematically named 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a derivative

of triamterene. Its chemical structure is characterized by a pteridine core with a substituted

chlorophenyl group at the 6-position.

Table 1: Physicochemical Properties of Epiblastin A
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Property Value Reference

IUPAC Name
6-(3-chlorophenyl)-2,4,7-

pteridinetriamine

Molecular Formula C₁₂H₁₀ClN₇

Molecular Weight 287.71 g/mol [1]

CAS Number 16470-02-3 [1]

Appearance Crystalline solid

Purity ≥98% [1]

Solubility Soluble to 20 mM in DMSO [1]

Storage Store at +4°C [1]

Synthesis
The synthesis of Epiblastin A is achieved through a condensation reaction. While a detailed,

step-by-step protocol is not publicly available in the reviewed literature, a general procedure for

the synthesis of pteridine derivatives, including Epiblastin A, has been described.

General Synthesis Protocol
The synthesis involves the reaction of (3-chlorophenyl)acetonitrile with 5-nitroso-2,4,6-

triaminopyrimidine. The reaction is carried out in the presence of sodium hydride (NaH) in

anhydrous 2-ethoxyethanol under reflux conditions for 1-3 hours.

Reactants: (3-chlorophenyl)acetonitrile (1.1 eq), 5-nitroso-2,4,6-triaminopyrimidine, Sodium

Hydride (NaH, 1.1 eq)

Solvent: Anhydrous 2-ethoxyethanol

Conditions: Reflux for 1-3 hours

This general methodology allows for the synthesis of a variety of pteridine derivatives by

modifying the substituted phenylacetonitrile.
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Biological Activity and Mechanism of Action
Epiblastin A's primary biological function is the inhibition of Casein Kinase 1 (CK1), a family of

serine/threonine kinases involved in various cellular processes.

Casein Kinase 1 Inhibition
Epiblastin A is a potent inhibitor of the α, δ, and ε isoforms of CK1. The inhibitory activity is

ATP-competitive.

Table 2: Inhibitory Activity of Epiblastin A against CK1 Isoforms

Target IC₅₀ (µM) Reference

CK1α 3.8

CK1δ 0.8

CK1ε 3.7

Signaling Pathways
The inhibition of CK1 by Epiblastin A leads to the modulation of key signaling pathways,

primarily the Wnt/β-catenin and TGF-β/SMAD pathways. CK1 is a known negative regulator of

the Wnt pathway. Its inhibition by Epiblastin A leads to the stabilization and nuclear

translocation of β-catenin, resulting in the activation of Wnt target genes. Conversely,

Epiblastin A treatment has been shown to inhibit the TGF-β/SMAD2 signaling pathway.
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Start: Mouse Epiblast
Stem Cells (EpiSCs)

Culture EpiSCs in standard
FGF2/Activin A medium

Treat with Epiblastin A
(typically 2 µM)

Culture in ESC medium
(e.g., 2i/LIF)

Induces dedifferentiation

End: Embryonic Stem
Cell-like cells (ESCs)

Characterize reprogrammed ESCs:
- Morphology

- Pluripotency marker expression
- Germline competency

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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